molecular formula C7H6IN3 B1326378 6-Amino-4-iodo-1H-indazole CAS No. 885519-88-0

6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378
CAS No.: 885519-88-0
M. Wt: 259.05 g/mol
InChI Key: KVXCGVBQIKMZLY-UHFFFAOYSA-N
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Description

6-Amino-4-iodo-1H-indazole is a chemical compound with the molecular formula C7H6IN3. It belongs to the indazole family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

4-Iodo-1H-indazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway . By inhibiting IDO1, 4-Iodo-1H-indazol-6-amine can modulate immune responses and exhibit anticancer properties . Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.

Cellular Effects

4-Iodo-1H-indazol-6-amine exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also influences cell signaling pathways, including the modulation of gene expression and cellular metabolism . By affecting these pathways, 4-Iodo-1H-indazol-6-amine can alter cellular functions and potentially inhibit tumor growth.

Molecular Mechanism

The molecular mechanism of 4-Iodo-1H-indazol-6-amine involves its interaction with specific biomolecules. As an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, thereby modulating immune responses and exerting anticancer effects . Additionally, 4-Iodo-1H-indazol-6-amine may interact with other enzymes and proteins, influencing their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-1H-indazol-6-amine can vary over time. Studies have shown that this compound exhibits stability under standard laboratory conditions In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Iodo-1H-indazol-6-amine can lead to sustained inhibition of cell proliferation and modulation of immune responses .

Dosage Effects in Animal Models

The effects of 4-Iodo-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, it has been shown to exhibit potent anticancer activity without significant toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to normal tissues . Threshold effects and dose-response relationships need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Iodo-1H-indazol-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s inhibition of IDO1 affects the kynurenine pathway, leading to alterations in tryptophan metabolism

Transport and Distribution

The transport and distribution of 4-Iodo-1H-indazol-6-amine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of 4-Iodo-1H-indazol-6-amine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Iodo-1H-indazol-6-amine plays a crucial role in its activity and function. This compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . By localizing to specific subcellular regions, 4-Iodo-1H-indazol-6-amine can exert its effects on specific cellular processes and pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-iodo-1H-indazole typically involves the iodination of 1H-indazole-6-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction can be carried out in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite in an organic solvent such as acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

    1H-indazole-6-amine: Lacks the iodine substituent but shares a similar core structure.

    4-Bromo-1H-indazol-6-amine: Similar structure with a bromine atom instead of iodine.

    4-Chloro-1H-indazol-6-amine: Contains a chlorine atom in place of iodine.

Uniqueness: 6-Amino-4-iodo-1H-indazole is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

4-iodo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXCGVBQIKMZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646206
Record name 4-Iodo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-88-0
Record name 4-Iodo-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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